4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one
Description
4-Chloro-5-(6,6-dimethyl-3-azabicyclo[310]hexan-3-yl)-2-methylpyridazin-3-one is a complex organic compound featuring a pyridazinone core substituted with a chloro group and a bicyclic azabicyclohexane moiety
Properties
IUPAC Name |
4-chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-12(2)7-5-16(6-8(7)12)9-4-14-15(3)11(17)10(9)13/h4,7-8H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBLUNMRPWYADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C3=C(C(=O)N(N=C3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one typically involves multiple steps:
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Formation of the Azabicyclohexane Moiety: : This can be achieved through the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. The process starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes cyclopropanation to produce the azabicyclohexane structure .
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Pyridazinone Core Formation: : The pyridazinone core can be synthesized through a series of condensation reactions involving appropriate precursors such as hydrazine derivatives and chloro-substituted ketones.
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Final Coupling: : The final step involves coupling the azabicyclohexane moiety with the pyridazinone core under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and scalability. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the chloro group or the pyridazinone ring, potentially yielding amine or dihydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further chemical modifications.
Scientific Research Applications
4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral and anticancer agents due to its unique structural features.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It can be employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane moiety is known to enhance binding affinity and specificity, while the pyridazinone core can modulate biological activity through various pathways. These interactions can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Boceprevir: An antiviral drug used in the treatment of hepatitis C, featuring a similar azabicyclohexane structure.
PF-07321332: An oral medication for COVID-19, also containing the azabicyclohexane moiety.
Uniqueness
4-Chloro-5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridazin-3-one is unique due to the combination of its chloro-substituted pyridazinone core and the azabicyclohexane moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for drug development and other scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
